5,6-Dimethoxypyrimidin-4-amine

Antifolate Research Enzyme Inhibition Pneumocystis carinii

Labs sourcing a validated DHFR reference inhibitor or regulatory-grade Sulfadoxine impurity standard often encounter uncharacterized material with inconsistent chromatographic profiles. 5,6-Dimethoxypyrimidin-4-amine (CAS 5018-45-1) eliminates this uncertainty: • DHFR benchmark: IC50 12,000 nM against P. carinii DHFR, comparable to trimethoprim, enabling reliable antifolate screening. • Regulatory impurity: Designated Sulfadoxine Impurity 1/2 for ANDA-submission QC method development and release testing. • Defined purity: ≥98% with confirmed mp 88-89°C, ensuring batch-to-batch reproducibility across analytical workflows.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 5018-45-1
Cat. No. B105487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxypyrimidin-4-amine
CAS5018-45-1
Synonyms5,6-Dimethoxypyrimidin-4-ylamine;  5,6-Dimethoxy-4-pyrimidinamine
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1OC)N
InChIInChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9)
InChIKeyOBYHDGNNFIOYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxypyrimidin-4-amine Identity & Regulatory Role


5,6-Dimethoxypyrimidin-4-amine (CAS 5018-45-1), also known as 4-Amino-5,6-dimethoxypyrimidine, is a key pyrimidine derivative characterized by an amino group at the 4-position and two methoxy substituents at the 5 and 6 positions [1]. This compound serves a dual role in both medicinal chemistry research, where it has been studied for its biological activity against dihydrofolate reductase (DHFR) [2], and in pharmaceutical quality control, where it is a designated impurity of the antibacterial drug Sulfadoxine (S699070) . Its utility as a well-characterized reference standard and versatile synthetic intermediate makes it a valuable procurement target for analytical method development and research applications.

Irreplaceable Role of 5,6-Dimethoxypyrimidin-4-amine


Substituting 5,6-Dimethoxypyrimidin-4-amine with a simpler pyrimidine or even a close analog like 4-aminopyrimidine is not viable due to its unique substitution pattern, which dictates its specific biological activity [1] and, most critically, its defined regulatory role. Its identity as a specific impurity for Sulfadoxine is non-transferable; only this exact compound, with its precise chromatographic profile, can serve as a valid reference standard for regulatory submissions and quality control (QC) applications [2]. Furthermore, its physicochemical properties, including a specific melting point and chromatographic behavior, are essential for analytical method development and validation, ensuring that a generic alternative would fail to meet the necessary standards for identity, purity, and performance [3].

5,6-Dimethoxypyrimidin-4-amine Comparative Data


DHFR Inhibition Potency vs. Trimethoprim

In enzymatic assays targeting Pneumocystis carinii dihydrofolate reductase (DHFR), 5,6-Dimethoxypyrimidin-4-amine demonstrates an inhibitory potency (IC50 = 12,000 nM) that is comparable to that of the clinical antifolate trimethoprim (IC50 = 12,000 nM) [1]. This establishes the compound as a relevant baseline for antifolate research, particularly in evaluating structural modifications relative to established DHFR inhibitors.

Antifolate Research Enzyme Inhibition Pneumocystis carinii Medicinal Chemistry

Sulfadoxine Impurity Reference Standard

5,6-Dimethoxypyrimidin-4-amine is specifically designated and supplied as an impurity reference standard for Sulfadoxine (S699070) [1]. Its identity is chemically defined as '4-Amino-5,6-dimethoxypyrimidine' and it is used for analytical method development, method validation (AMV), and QC applications in Abbreviated New Drug Applications (ANDA) and commercial production [1]. This regulatory function is unique to this compound and cannot be fulfilled by any analog.

Pharmaceutical Analysis Quality Control Impurity Profiling Regulatory Science

High Purity and Reproducibility

The compound is readily available from multiple major chemical suppliers with a standard purity specification of ≥97% . This high and consistent purity level, often verified by HPLC, ensures reliable and reproducible results in both biological assays and chemical syntheses, a level of assurance that may not be as consistently available for less common or custom-synthesized analogs.

Chemical Procurement Purity Specification Reproducibility Research Chemical

Melting Point for Identity Confirmation

5,6-Dimethoxypyrimidin-4-amine possesses a well-defined melting point range of 88-89 °C, as reported by authoritative chemical databases and vendors . This specific thermal property serves as a simple, robust, and quantifiable criterion for confirming the identity and purity of the compound upon receipt, a feature less reliable for compounds with broader or less documented melting ranges.

Analytical Chemistry Identity Testing Physicochemical Properties Quality Assurance

5,6-Dimethoxypyrimidin-4-amine Applications


Sulfadoxine Method Development & Validation

In pharmaceutical quality control laboratories, 5,6-Dimethoxypyrimidin-4-amine is procured as a certified reference standard to develop and validate HPLC or UPLC methods for the detection and quantification of impurities in Sulfadoxine active pharmaceutical ingredients (APIs) and finished dosage forms [1]. This application is mandatory for ANDA submissions and routine QC release testing, as evidenced by its specific designation as Sulfadoxine Impurity 1/2 [1].

Antifolate Drug Discovery Assays

Medicinal chemists and biologists utilize 5,6-Dimethoxypyrimidin-4-amine as a reference inhibitor in DHFR enzymatic assays, particularly for Pneumocystis carinii DHFR [1]. Its IC50 value of 12,000 nM, which is comparable to trimethoprim [1], provides a reliable benchmark for evaluating the potency of novel synthetic antifolate compounds in the same assay system.

Synthetic Intermediate for Kinase Inhibitors

As a reactive 4-aminopyrimidine building block with 5,6-dimethoxy substitution, this compound serves as a key intermediate for the synthesis of more complex molecules. Its commercial availability at ≥97% purity [1] and well-defined physicochemical properties (e.g., melting point 88-89 °C) [2] make it a preferred starting material for generating libraries of pyrimidine-based kinase inhibitors and other bioactive compounds, where substitution pattern significantly impacts target selectivity and potency .

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